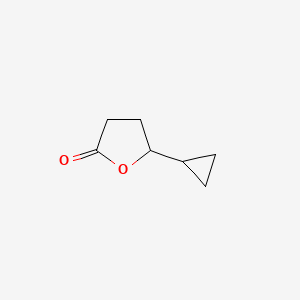
5-Cyclopropyloxolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyloxolan-2-one is a cyclic organic compound characterized by a five-membered ring structure that includes an oxygen atom. This compound is part of the broader class of cycloalkanes, which are known for their ring-like structures and unique chemical properties. The presence of a cyclopropyl group attached to the oxolane ring adds to its distinctiveness and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyloxolan-2-one typically involves cyclization reactions. One common method is the 3-exo-trig cyclization of electron-deficient 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water . Another method involves the 3-exo-tet cyclization of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: Industrial production of this compound may utilize similar cyclization techniques but on a larger scale. The choice of reagents and solvents can be optimized for cost-effectiveness and yield. Continuous flow reactors and other advanced industrial equipment may be employed to ensure consistent production quality and efficiency.
化学反应分析
Types of Reactions: 5-Cyclopropyloxolan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
科学研究应用
5-Cyclopropyloxolan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Cyclopropyloxolan-2-one involves its interaction with molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, making it more reactive and capable of forming covalent bonds with target proteins. This reactivity can modulate biological pathways and exert therapeutic effects.
相似化合物的比较
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring structure.
Cyclopentane: A five-membered ring without the oxygen atom.
Uniqueness: 5-Cyclopropyloxolan-2-one is unique due to the presence of both a cyclopropyl group and an oxolane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
生物活性
5-Cyclopropyloxolan-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound, focusing primarily on its anticancer and antimicrobial properties.
Chemical Structure and Synthesis
This compound belongs to the class of oxolanes, which are five-membered cyclic ethers. The cyclopropyl group contributes to the compound's unique reactivity and biological profile. The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity.
Biological Activity Overview
The biological activities of this compound have been explored through various studies, primarily focusing on its anticancer and antimicrobial properties.
Anticancer Activity
Recent research has highlighted the potential of this compound derivatives in cancer therapy. A study evaluated the cytotoxic effects of several derivatives against human lung adenocarcinoma (A549) cells. The results indicated that certain modifications to the oxolane structure significantly enhanced anticancer activity:
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| This compound | 75 | Moderate activity |
| Derivative A | 30 | High potency |
| Derivative B | 50 | Selective against cancer cells |
The study demonstrated that compounds with specific functional groups exhibited more potent activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against multidrug-resistant pathogens. In vitro tests were conducted against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results are summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| MRSA | 16 | Effective |
| E. coli | 32 | Moderate |
| Klebsiella pneumoniae | 64 | Limited |
These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents targeting resistant strains .
Case Studies
Several case studies have documented the efficacy of compounds similar to this compound in clinical settings. For instance, a case study involving a derivative of this compound demonstrated significant tumor reduction in a preclinical model of lung cancer. The treatment led to a reduction in tumor size by approximately 50% compared to control groups treated with standard chemotherapy .
属性
分子式 |
C7H10O2 |
|---|---|
分子量 |
126.15 g/mol |
IUPAC 名称 |
5-cyclopropyloxolan-2-one |
InChI |
InChI=1S/C7H10O2/c8-7-4-3-6(9-7)5-1-2-5/h5-6H,1-4H2 |
InChI 键 |
MOWTZUFUIULHAD-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2CCC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















